molecular formula C21H22N4O2S B2775865 3-[4-(2,5-dimethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole CAS No. 946275-67-8

3-[4-(2,5-dimethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole

Cat. No.: B2775865
CAS No.: 946275-67-8
M. Wt: 394.49
InChI Key: ICYUIHYHULEOCL-UHFFFAOYSA-N
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Description

3-[4-(2,5-dimethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,5-dimethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the indole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,5-dimethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

3-[4-(2,5-dimethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(2,5-dimethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
  • 3-(4-(2,5-dimethoxyphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

Uniqueness

3-[4-(2,5-dimethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole is unique due to its specific structural features, such as the propylthio group, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

3-[4-(2,5-dimethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-4-11-28-21-24-23-20(16-13-22-17-8-6-5-7-15(16)17)25(21)18-12-14(26-2)9-10-19(18)27-3/h5-10,12-13,22H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYUIHYHULEOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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